2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Catalog No.
S12209995
CAS No.
M.F
C15H21BO5
M. Wt
292.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)be...

Product Name

2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

IUPAC Name

2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Molecular Formula

C15H21BO5

Molecular Weight

292.14 g/mol

InChI

InChI=1S/C15H21BO5/c1-6-19-12-9-10(7-8-11(12)13(17)18)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,17,18)

InChI Key

QYFREVRTNRKAIW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)OCC

2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a chemical compound with the molecular formula C15H21BO5C_{15}H_{21}BO_{5} and a molecular weight of 292.14 g/mol. It features a benzoic acid structure substituted with an ethoxy group and a tetramethyl-1,3,2-dioxaborolane moiety. This unique combination of functional groups imparts distinctive chemical properties and reactivity to the compound, making it of interest in various fields of research and industry .

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
  • Substitution: The ethoxy group can be replaced with other functional groups under appropriate conditions.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically conducted under controlled temperatures to minimize side reactions .

Research indicates that 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exhibits biological activity, particularly in the realm of medicinal chemistry. Its structure allows it to interact with various biological targets, potentially leading to applications in drug development. The compound's mechanism of action may involve covalent bonding with nucleophilic sites on proteins, altering their function and contributing to its biological effects .

Synthesis of 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the reaction of 2-ethoxybenzoic acid with tetramethyl-1,3,2-dioxaborolane in the presence of a catalyst. Various synthetic routes can optimize yield and purity, including:

  • Direct Reaction: Mixing the two reactants under controlled conditions.
  • Catalytic Methods: Utilizing catalysts to enhance reaction rates and selectivity.
  • Continuous Flow Techniques: Implementing modern techniques for large-scale production while maintaining high purity .

This compound finds applications across multiple domains:

  • Organic Synthesis: It serves as a building block for constructing complex organic molecules.
  • Biological Research: Used in developing biologically active compounds and as probes in biochemical assays.
  • Industrial Chemistry: Acts as a reagent in various industrial processes, contributing to the synthesis of advanced materials .

Interaction studies have shown that 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can form stable complexes with various biomolecules. These interactions are crucial for understanding its potential therapeutic effects and mechanisms within biological systems. Research continues to explore its binding affinities and specific interactions with target proteins or enzymes .

Several compounds share structural similarities with 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateC15H21BO4Contains an ethyl ester instead of an acid group
2-EthoxybenzaldehydeC9H10O3Lacks the dioxaborolane moiety; simpler structure
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic AcidC15H21BO5Similar dioxaborolane structure but different substitution pattern

The uniqueness of 2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid lies in its specific combination of an ethoxy substituent and a dioxaborolane group attached to the benzoic acid framework. This configuration enhances its reactivity and potential applications compared to other similar compounds .

The IUPAC name for this compound is 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. Its structure consists of:

  • A benzoic acid core substituted at the 2-position with an ethoxy group (-OCH₂CH₃).
  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at the 4-position.

The molecular formula is C₁₅H₂₁BO₅, with a molecular weight of 292.14 g/mol. The boronic ester group enhances stability compared to free boronic acids, making it suitable for Suzuki-Miyaura cross-couplings.

Historical Context in Boronic Acid Derivative Research

Boronic acids and esters gained prominence in the 20th century due to their utility in organic synthesis. The pinacol ester group, introduced in the 1990s, addressed the instability of boronic acids by providing a protected form that resists protodeboronation. The ethoxy-substituted benzoic acid derivatives, such as 4-borono-2-ethoxy-benzoic acid (CAS: 852927-09-4), have been explored for their biological activities, including kinase inhibition.

Position Within Organoboron Compound Classifications

This compound belongs to two key classes:

  • Aromatic boronic esters: Known for their role in cross-coupling reactions.
  • Substituted benzoic acids: Used as building blocks in medicinal chemistry.Its dual functionality enables applications in drug discovery and materials science.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

292.1482039 g/mol

Monoisotopic Mass

292.1482039 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-09

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